2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide
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Overview
Description
2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide is a compound that features a nitro group, a piperidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide typically involves the reaction of a piperidine derivative with a nitrobenzene sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Amino-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide.
Substitution: Derivatives with different nucleophiles attached to the sulfonamide nitrogen.
Hydrolysis: Sulfonic acid and amine derivatives.
Scientific Research Applications
2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can mimic natural substrates and inhibit enzyme activity by binding to the active site. The piperidine ring enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-N-[(piperidin-4-yl)methyl]benzene-1-sulfonamide: Similar structure but with the piperidine ring attached at a different position.
2-Methyl-3-nitro-N-(piperidin-4-yl)benzene-1-sulfonamide: Contains a methyl group in addition to the nitro and sulfonamide groups.
Uniqueness
2-Nitro-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the piperidine ring and the presence of the nitro group contribute to its distinct chemical and biological activities .
Properties
Molecular Formula |
C12H17N3O4S |
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Molecular Weight |
299.35 g/mol |
IUPAC Name |
2-nitro-N-(piperidin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H17N3O4S/c16-15(17)11-5-1-2-6-12(11)20(18,19)14-9-10-4-3-7-13-8-10/h1-2,5-6,10,13-14H,3-4,7-9H2 |
InChI Key |
XWJMRMYNWBOPJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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